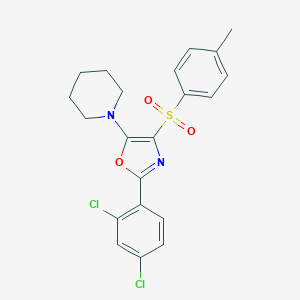

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that combines a dichlorophenyl group, a piperidinyl group, an oxazole ring, and a methylphenyl sulfone moiety, making it a subject of interest in various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone typically involves multiple steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

Introduction of the Piperidinyl Group: The piperidinyl group is often introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile.

Attachment of the Dichlorophenyl Group: This step usually involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dichlorophenyl group to the oxazole ring.

Sulfone Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide under appropriate conditions.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂).

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Substitution: Halogenating agents like N-bromosuccinimide (NBS), nitrating agents like nitric acid (HNO₃).

Major Products

Oxidation: N-oxides of the piperidinyl group.

Reduction: Sulfides from the reduction of the sulfone group.

Substitution: Various substituted derivatives of the dichlorophenyl group.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance:

- Case Study : A study demonstrated that derivatives of this compound led to increased caspase activity, suggesting enhanced apoptotic signaling in treated cancer cell lines.

Antimicrobial Properties

The sulfonamide group in this compound enhances its antimicrobial efficacy against various pathogens.

-

Data Table: Antimicrobial Efficacy

Pathogen Minimum Inhibitory Concentration (MIC) Reference Staphylococcus aureus 8 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 32 µg/mL

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases such as Alzheimer’s.

- Research Findings : Compounds with similar piperidine structures have been documented to inhibit AChE effectively, which could be beneficial in therapeutic contexts for cognitive disorders.

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.

Behavioral Studies

Behavioral assays in animal models have shown that compounds with this structure can exhibit anxiolytic and antidepressant-like effects.

- Case Study : In a rodent model, administration of the compound resulted in significant reductions in anxiety-related behaviors compared to controls.

Toxicological Studies

Assessing the safety profile of this compound is essential for its development as a therapeutic agent.

- Toxicity Profile : Studies indicate that the compound exhibits low toxicity at doses up to 2000 mg/kg in animal models, suggesting a favorable safety margin for further pharmacological exploration.

Wirkmechanismus

The mechanism by which 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(2,4-Dichlorophenyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone: Lacks the piperidinyl group, which may affect its reactivity and biological activity.

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl phenyl sulfone: Similar structure but without the methyl group on the phenyl ring, potentially altering its properties.

2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-ethylphenyl sulfone: Contains an ethyl group instead of a methyl group, which may influence its chemical behavior and applications.

Uniqueness

The presence of both the piperidinyl group and the methylphenyl sulfone moiety in 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Biologische Aktivität

The compound 2-(2,4-Dichlorophenyl)-5-(1-piperidinyl)-1,3-oxazol-4-yl 4-methylphenyl sulfone represents a novel class of biologically active molecules. Its structural features suggest potential therapeutic applications in various biological pathways, particularly in anti-inflammatory and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C17H19Cl2N2O3S. Its structure includes:

- A dichlorophenyl moiety which is known for its role in enhancing biological activity.

- A piperidinyl group that contributes to its pharmacological properties.

- An oxazole ring that is often associated with antimicrobial and anticancer activities.

- A sulfone functional group which has been linked to various therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing the piperidine nucleus have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus . The sulfonyl group enhances the interaction with bacterial enzymes, leading to increased antibacterial efficacy.

Anti-inflammatory Effects

Studies have demonstrated that compounds structurally related to this compound can inhibit inflammatory pathways. Specifically, they reduce nitric oxide (NO) production in activated microglia, which is crucial in neuroinflammatory conditions like Parkinson's disease . This suggests a potential neuroprotective role for the compound.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Similar oxazole derivatives have shown cytotoxic effects against different cancer cell lines. For example, compounds with analogous structures have demonstrated activity against breast cancer and glioblastoma cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Neuroprotection

In a study involving MPTP-induced neurotoxicity, the compound exhibited protective effects by modulating inflammatory responses in microglial cells. This was evidenced by reduced levels of pro-inflammatory cytokines and improved neuronal survival rates .

Case Study 2: Antibacterial Testing

A series of synthesized derivatives were tested for their antibacterial activity against Salmonella Typhi and Pseudomonas aeruginosa. Results indicated that modifications in the piperidine and sulfone groups significantly enhanced antibacterial potency .

Data Table: Biological Activities Summary

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-4-(4-methylphenyl)sulfonyl-5-piperidin-1-yl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20Cl2N2O3S/c1-14-5-8-16(9-6-14)29(26,27)20-21(25-11-3-2-4-12-25)28-19(24-20)17-10-7-15(22)13-18(17)23/h5-10,13H,2-4,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKPUVREXSGINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=C(C=C(C=C3)Cl)Cl)N4CCCCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20Cl2N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.